N-1-naphthyl-3,6-dihydro-1(2H)-pyridinecarboxamide
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Overview
Description
N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring fused with a pyridine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide typically involves the reaction of naphthalene derivatives with pyridine carboxamides under specific conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as solvent-free reactions, fusion methods, and the use of advanced catalysts are employed to scale up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to target proteins and interfere with their function, which is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- Naphthopyrans
- Naphthalene derivatives
Uniqueness
N-(naphthalen-1-yl)-3,6-dihydro-2H-pyridine-1-carboxamide stands out due to its unique combination of a naphthalene ring and a pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a versatile platform for various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-4-1-5-12-18)17-15-10-6-8-13-7-2-3-9-14(13)15/h1-4,6-10H,5,11-12H2,(H,17,19) |
InChI Key |
DNVJXIFJZBUYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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